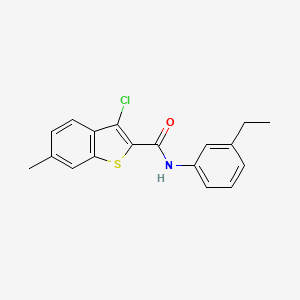

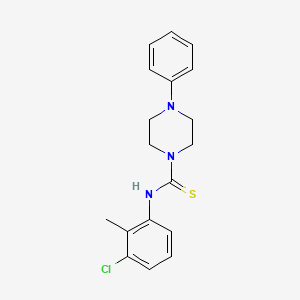

![molecular formula C20H14N2O2 B5710171 4-imidazo[1,2-a]pyridin-2-ylphenyl benzoate](/img/structure/B5710171.png)

4-imidazo[1,2-a]pyridin-2-ylphenyl benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazo[1,2-a]pyridine is an important fused bicyclic 5–6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been reported, which is compatible with a broad range of functional groups .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been functionalized through various radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .科学的研究の応用

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues have been identified as promising scaffolds for developing new antituberculosis drugs. These compounds exhibit significant activity against multidrug-resistant and extensively drug-resistant strains of tuberculosis . The structure-activity relationship and mode-of-action studies of these analogues provide valuable insights for the design of potent antituberculosis agents.

Anticancer Therapeutics

The core structure of imidazo[1,2-a]pyridine has been utilized to develop covalent inhibitors targeting specific cancer mutations, such as KRAS G12C. These inhibitors have shown potent anticancer activity in cellular and biochemical assays, indicating the potential of imidazo[1,2-a]pyridine derivatives as lead compounds for treating intractable cancers .

Materials Science: Corrosion Inhibition

In the field of materials science, imidazo[1,2-a]pyridine derivatives have been studied as corrosion inhibitors. They demonstrate high efficiency at low concentrations, providing protection against corrosion in various environments. This application is crucial for extending the lifespan of metal structures and components .

Optoelectronic Devices

Imidazo[1,2-a]pyridine derivatives exhibit properties that make them suitable for use in optoelectronic devices. Their solid-state fluorescence and aggregation-induced emission characteristics are particularly valuable for the development of new types of luminogens with high quantum yields .

Sensors

The unique structural features of imidazo[1,2-a]pyridine derivatives allow them to function as sensors. For example, they have been used to develop fluorescent probes for the detection of heavy metals, which can be applied in environmental monitoring and public health .

Imaging and Microscopy

These derivatives have potential applications in imaging technologies, including confocal microscopy. Their luminescent properties can be harnessed to create emitters that provide enhanced imaging capabilities for biological research .

将来の方向性

作用機序

Target of Action

Imidazo[1,2-a]pyridines, a core structure in this compound, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are known to interact with various biological targets, contributing to their diverse therapeutic potential .

Mode of Action

Imidazo[1,2-a]pyridines are known to interact with their targets through various mechanisms, including covalent bonding . The presence of the benzene ring at the C1-position of benzo[4,5]imidazo[1,2-a]pyridines restricts intramolecular motion, leading to unique interactions .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to be involved in various biochemical processes due to their ability to bind with different biological systems .

Pharmacokinetics

The structural characteristics of imidazo[1,2-a]pyridines suggest that they may have desirable pharmacokinetic properties .

Result of Action

Imidazo[1,2-a]pyridines are known to have a wide range of applications in medicinal chemistry, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The structural characteristics of imidazo[1,2-a]pyridines suggest that they may be influenced by various environmental factors .

特性

IUPAC Name |

(4-imidazo[1,2-a]pyridin-2-ylphenyl) benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O2/c23-20(16-6-2-1-3-7-16)24-17-11-9-15(10-12-17)18-14-22-13-5-4-8-19(22)21-18/h1-14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYNHSBOIHJBFSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Imidazo[1,2-a]pyridin-2-yl)phenyl benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

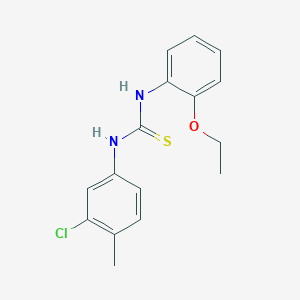

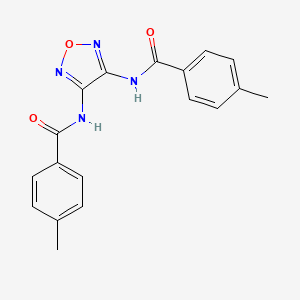

![2-[(3-chlorobenzyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5710089.png)

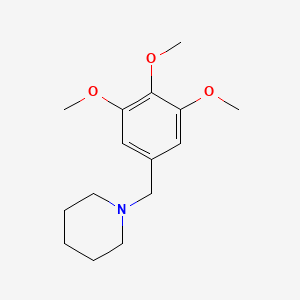

![1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]azepane](/img/structure/B5710097.png)

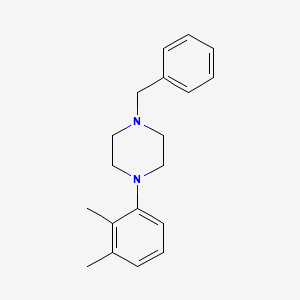

![4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]-3-methylphenol](/img/structure/B5710117.png)

![N'-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide](/img/structure/B5710128.png)

![2-nitro-N-[4-(3-pyridinyloxy)phenyl]benzamide](/img/structure/B5710137.png)

![isopropyl 2-[(3-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5710149.png)

![N-(4-fluorophenyl)-2-[2-(hydroxymethyl)phenoxy]acetamide](/img/structure/B5710164.png)

![2-(ethylthio)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5710183.png)